molecular formula C6H12O3 B1616916 2-Hydroxy-3,3-dimethylbutanoic acid CAS No. 4026-20-4

2-Hydroxy-3,3-dimethylbutanoic acid

Cat. No.: B1616916
CAS No.: 4026-20-4
M. Wt: 132.16 g/mol
InChI Key: FWVNWTNCNWRCOU-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Biology and Pharmaceutical Sciences

The primary significance of 2-Hydroxy-3,3-dimethylbutanoic acid in the pharmaceutical sciences lies in its role as a valuable chiral building block for the synthesis of complex, biologically active molecules. The stereospecificity of its enantiomers is crucial for their interaction with biological targets, making their asymmetric synthesis a key area of research.

The (R)-enantiomer, (R)-2-Hydroxy-3,3-dimethylbutanoic acid, is a key chiral intermediate in the synthesis of potent thrombin inhibitors. mdpi.comresearchgate.net Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a therapeutic strategy for treating and preventing thrombotic disorders. The enantiomerically pure (R)-form is essential for the efficacy of these inhibitors. mdpi.com

Similarly, the (S)-enantiomer has been utilized in the development of endothelin receptor antagonists. mdpi.com Endothelin receptors are implicated in vasoconstriction and cell proliferation, and their antagonists are investigated for the treatment of hypertension and other cardiovascular diseases.

Beyond its role as a synthetic intermediate, there is emerging research into the potential of related hydroxy acids as biomarkers. For instance, studies have investigated the link between altered levels of 2-hydroxy-3-methylbutyric acid and conditions such as liver disease, suggesting that compounds within this structural class could serve as indicators for disease diagnosis and progression.

The unique structural features of this compound, particularly its steric bulk, can also be leveraged to influence the physicochemical properties of drug candidates, such as their metabolic stability and pharmacokinetic profiles.

Table 1: Applications of this compound Enantiomers in Pharmaceutical Research

EnantiomerApplicationTherapeutic AreaKey Research Finding
(R)-2-Hydroxy-3,3-dimethylbutanoic acidChiral intermediate for thrombin inhibitorsAntithromboticEssential for the biological activity of the final inhibitor molecule. mdpi.com
(S)-2-Hydroxy-3,3-dimethylbutanoic acidBuilding block for endothelin receptor antagonistsCardiovascular diseasesUtilized in the synthesis of specific antagonists for hypertension research. mdpi.com

Historical Trajectories and Milestones in this compound Research

The historical research trajectory of this compound is closely intertwined with the broader development of synthetic organic chemistry, particularly the synthesis of α-hydroxy acids and the advancement of asymmetric synthesis methodologies.

Early research in the mid-20th century focused on the synthesis of related branched-chain carboxylic acids. For example, methods for producing 3,3-dimethylbutyric acid, the parent acid of the title compound, were described in the 1950s. google.com The introduction of a hydroxyl group at the α-position presented a greater synthetic challenge, especially with control over stereochemistry.

A significant milestone in the synthesis of related α-hydroxy acids was the development of cyanohydrin-based methods. A 1978 publication by Powell and colleagues detailed the cyanohydrin synthesis of the related 2,3-dihydroxy-2,3-dimethylbutanoic acid, showcasing a pathway to such structures. magtech.com.cnnih.gov

The latter half of the 20th century and the early 21st century saw a paradigm shift with the advent of asymmetric synthesis. The development of chiral catalysts and reagents allowed for the selective synthesis of either the (R)- or (S)-enantiomer of this compound. This was a critical breakthrough, as the biological applications of this compound are highly dependent on its stereochemistry.

More recently, the focus has shifted towards more sustainable and efficient synthetic methods, including biocatalysis. The use of enzymes to produce enantiomerically pure this compound represents a major advancement in the field.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is characterized by a strong emphasis on green chemistry and the development of highly selective and efficient synthetic methods.

Biocatalytic Synthesis: A prominent trend is the use of biocatalysis to produce enantiopure (R)- and (S)-2-Hydroxy-3,3-dimethylbutanoic acid. mdpi.comnih.gov Researchers are exploring various microorganisms and purified enzymes, such as ketoreductases, for the stereoselective reduction of the corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid. mdpi.comresearchgate.net These enzymatic methods offer high enantioselectivity under mild reaction conditions, presenting an attractive alternative to traditional chemical synthesis. magtech.com.cnunimi.it

Asymmetric Catalysis: Alongside biocatalysis, the development of novel asymmetric catalysts continues to be an active area of research. internationaljournalssrg.orgfrontiersin.org The goal is to create highly efficient and selective catalytic systems that can be used on an industrial scale for the production of enantiomerically pure this compound and its derivatives.

Exploration of New Applications: Researchers are also exploring new applications for this compound and its derivatives in medicinal chemistry. endotherm-lsm.com This includes their incorporation into novel drug candidates to modulate their biological activity and pharmacokinetic properties. The unique steric and electronic properties of the tert-butyl group make it an interesting moiety for rational drug design.

Table 2: Modern Synthetic Approaches to this compound

Synthetic ApproachKey FeaturesAdvantages
BiocatalysisUse of whole-cell or isolated enzymes (e.g., ketoreductases). mdpi.comresearchgate.netHigh enantioselectivity, mild reaction conditions, environmentally friendly. magtech.com.cnnih.govunimi.it
Asymmetric Chemical CatalysisEmployment of chiral metal complexes or organocatalysts. internationaljournalssrg.orgfrontiersin.orgHigh catalytic efficiency, scalability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3,3-dimethylbutanoic acid
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InChI

InChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9)
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InChI Key

FWVNWTNCNWRCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O3
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DSSTOX Substance ID

DTXSID1027554
Record name Butanoic acid, 2-hydroxy-3,3-dimethyl-
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Molecular Weight

132.16 g/mol
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CAS No.

4026-20-4
Record name 2-Hydroxy-3,3-dimethylbutanoic acid
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Record name Butanoic acid, 2-hydroxy-3,3-dimethyl-
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Record name Butanoic acid, 2-hydroxy-3,3-dimethyl-
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Record name Butanoic acid, 2-hydroxy-3,3-dimethyl-
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Record name 2-hydroxy-3,3-dimethylbutyric acid
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Record name BUTANOIC ACID, 2-HYDROXY-3,3-DIMETHYL-
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Stereochemical Principles and Enantiomeric Investigations of 2 Hydroxy 3,3 Dimethylbutanoic Acid

Characterization of (R)-2-Hydroxy-3,3-dimethylbutanoic Acid

The (R)-enantiomer, systematically named (2R)-2-hydroxy-3,3-dimethylbutanoic acid, is a key chiral building block in organic synthesis. Its physical and chemical properties have been well-documented.

Table 1: Physicochemical Properties of (R)-2-Hydroxy-3,3-dimethylbutanoic Acid

Property Value
IUPAC Name (2R)-2-hydroxy-3,3-dimethylbutanoic acid achemblock.com
CAS Number 22146-57-2 achemblock.combiosynth.com
Molecular Formula C₆H₁₂O₃ achemblock.combiosynth.com
Molecular Weight 132.16 g/mol biosynth.com
Boiling Point 242.4 °C biosynth.com

| SMILES | CC(C)(C)C@@HC(=O)O achemblock.com |

This table is interactive. Users can sort and filter the data.

The (R)-enantiomer is typically a solid at room temperature and its specific rotation is opposite in sign to its (S)-counterpart. It serves as a crucial intermediate in the synthesis of various complex molecules. biosynth.comresearchgate.net

Characterization of (S)-2-Hydroxy-3,3-dimethylbutanoic Acid

The (S)-enantiomer, or (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid, is the stereoisomeric counterpart to the (R)-form. It shares the same molecular formula and weight but exhibits distinct optical activity.

Table 2: Physicochemical Properties of (S)-2-Hydroxy-3,3-dimethylbutanoic Acid

Property Value
IUPAC Name (2S)-2-hydroxy-3,3-dimethylbutanoic acid
CAS Number 21641-92-9 sigmaaldrich.com
Molecular Formula C₆H₁₂O₃ sigmaaldrich.com
Molecular Weight 132.16 g/mol sigmaaldrich.com
Melting Point 48-50 °C sigmaaldrich.com
Optical Activity [α]20/D −64±5°, c = 1 in H₂O/molybdate sigmaaldrich.com

| SMILES | CC(C)(C)C@HC(O)=O sigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

The negative sign in its optical rotation value ([α]) indicates that it rotates plane-polarized light in the levorotatory direction under the specified conditions. sigmaaldrich.com This distinct stereochemistry dictates its specific recognition and interaction in biological systems.

Differential Biological and Pharmacological Relevance of Enantiomers

The distinct spatial arrangement of the enantiomers of 2-hydroxy-3,3-dimethylbutanoic acid leads to stereospecific interactions with biological targets, resulting in different pharmacological profiles. This differentiation is critical in drug development, where one enantiomer may be therapeutically active while the other is inactive or even detrimental.

The (R)-enantiomer of this compound is a recognized building block in the synthesis of potent thrombin inhibitors. researchgate.net Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for treating and preventing thrombotic disorders. The specific stereochemistry of the (R)-form is essential for the correct orientation and binding of the final inhibitor molecule within the active site of the thrombin enzyme.

Conversely, while direct synthesis from (S)-2-hydroxy-3,3-dimethylbutanoic acid is not explicitly detailed in the provided research, related butanoic acid derivatives are central to the development of selective endothelin A (ETA) receptor antagonists. nih.gov These antagonists are investigated for treating conditions like hypertension and atherosclerosis. The structure-activity relationship studies in this area emphasize the importance of the stereochemistry of the butanoic acid moiety for potent and selective receptor binding. nih.gov This suggests a potential role for the (S)-enantiomer as a precursor in the synthesis of pharmacologically active molecules targeting the endothelin system.

Methodologies for Enantiomeric Purity Assessment in Research Contexts

Given the differential biological activities of enantiomers, verifying the enantiomeric purity (or enantiomeric excess, ee) of a sample is a critical step in both chemical synthesis and pharmaceutical development. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for separating and quantifying enantiomers. nih.govmdpi.com The separation can be achieved through two main approaches:

Chiral Stationary Phases (CSPs): The sample is passed through a column packed with a chiral material. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose. nih.govmdpi.com

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column. chromatographyonline.com

Gas Chromatography (GC): Similar to HPLC, GC can be used for chiral separations. This often involves the derivatization of the enantiomers with a chiral agent to form diastereomers, which have different boiling points and can be separated on a standard GC column. Alternatively, chiral capillary columns can be used. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers have mirror-image CD spectra, this method can be used to determine the enantiomeric excess of a sample. nih.govrsc.orgnih.gov Recent advancements involve using CD spectra in combination with multivariate regression models to rapidly determine the complete stereoisomeric composition of a mixture without the need for chromatographic separation. rsc.orgnih.gov

These methods are essential for ensuring that a chiral compound, such as a drug intermediate, meets the required purity standards for its intended application. nih.govbohrium.com

Advanced Synthetic Methodologies for 2 Hydroxy 3,3 Dimethylbutanoic Acid and Its Derivatives

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches leverage the high selectivity of enzymes to achieve specific chemical transformations, often under mild reaction conditions. These methods are particularly advantageous for the synthesis of chiral compounds, offering high enantioselectivity.

Enzymatic Preparation of (R)-2-Hydroxy-3,3-dimethylbutanoic Acid via Ketoreductases and Cofactor Regeneration Systems

The asymmetric reduction of α-keto acids to their corresponding α-hydroxy acids is a key application of ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). nih.gov These enzymes, which can be dependent on either NADH or NADPH as cofactors, facilitate the stereoselective synthesis of chiral alcohols. nih.govnih.gov The production of (R)-2-Hydroxy-3,3-dimethylbutanoic acid can be achieved through the enzymatic reduction of its corresponding keto-acid precursor.

A critical aspect of these biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH). illinois.edu Several strategies have been developed to address this, including substrate-coupled and enzyme-coupled systems. researchgate.net In a substrate-coupled approach, a single enzyme catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, such as isopropanol, to regenerate the cofactor. researchgate.netnih.gov Enzyme-coupled systems employ a second enzyme, like glucose dehydrogenase or formate (B1220265) dehydrogenase, and a second substrate to drive the regeneration process. illinois.eduresearchgate.net The use of ethanol (B145695) as a stoichiometric reductant for cofactor regeneration has also been explored, offering favorable thermodynamics and economic benefits. nih.gov

Table 1: Comparison of Cofactor Regeneration Systems

Regeneration SystemDescriptionAdvantagesDisadvantages
Substrate-Coupled A single enzyme catalyzes both the main reaction and cofactor regeneration using a co-substrate (e.g., isopropanol). researchgate.netnih.govSimpler setup, requires only one enzyme. researchgate.netCan be limited by enzyme's dual activity and potential for product inhibition.
Enzyme-Coupled A second enzyme and substrate (e.g., glucose/glucose dehydrogenase) are used for cofactor regeneration. illinois.eduresearchgate.netHigh thermodynamic driving force, can be nearly irreversible. researchgate.netMore complex system, requires optimization of two enzymatic reactions.
Ethanol as Reductant Ethanol is used as the ultimate reducing agent to regenerate the nicotinamide cofactor. nih.govEconomically favorable, can also act as a co-solvent. nih.govMay require specific enzyme couples for efficient four-electron redox cycles. nih.gov

Microbial Reduction Approaches for (S)-2-Hydroxy-3,3-dimethylbutanoic Acid Synthesis

Whole-cell microbial reductions offer a complementary approach to using isolated enzymes for the synthesis of chiral hydroxy acids. Microorganisms such as Pichia pastoris and Geotrichum candidum have been successfully employed for the stereoselective reduction of keto esters to produce the corresponding (S)-hydroxy esters. researchgate.netresearchgate.net The synthesis of (S)-2-Hydroxy-3,3-dimethylbutanoic acid can be achieved by the microbial reduction of ethyl 2-oxo-3,3-dimethylbutanoate.

A key advantage of using whole cells is that cofactor regeneration is often handled by the organism's natural metabolic pathways, utilizing inexpensive carbon sources like glucose. nih.gov This eliminates the need to add external cofactors and regeneration enzymes. However, challenges such as substrate and product toxicity to the cells must be managed, often by controlling the substrate feed rate. nih.govresearchgate.net

Biocatalytic Reaction Optimization and Enantioselectivity Control

Optimizing biocatalytic reactions is crucial for achieving high conversion rates and enantioselectivity. mdpi.com Several factors can be fine-tuned, including the choice of enzyme or microorganism, reaction temperature, pH, and the use of co-solvents to improve substrate solubility. nih.govnih.gov For instance, the enantioselectivity of a ketoreductase can be influenced by the specific enzyme chosen from a panel of available KREDs. nih.govnih.gov

In whole-cell biotransformations, controlling the concentration of the substrate is critical, as high concentrations can be toxic to the cells and may lead to the production of undesired enantiomers by other endogenous reductases with lower substrate affinity. researchgate.net Process intensification strategies, such as the use of immobilized enzymes or continuous flow reactors, can further enhance the efficiency and scalability of these biocatalytic processes. nih.govnih.govnih.gov The development of three-enzyme cascade systems has also proven effective for the deracemization of racemic 2-hydroxy acids, yielding enantiopure products with high conversion and enantiomeric excess. nih.gov

Conventional Chemical Synthesis Routes

While chemoenzymatic methods offer high selectivity, conventional chemical synthesis remains a viable and important approach for producing 2-hydroxy-3,3-dimethylbutanoic acid and its derivatives.

Synthesis via Trimethylpyruvic Acid Ketazine Intermediates

One chemical route to α-hydroxy acids involves the use of ketazine intermediates derived from α-keto acids. This method has been applied to the synthesis of various α-hydroxy acids. The synthesis of this compound can be envisioned starting from trimethylpyruvic acid. The ketazine formed from trimethylpyruvic acid can be subsequently hydrolyzed to yield the desired α-hydroxy acid. This multi-step process requires careful control of reaction conditions to ensure good yields.

Cyanohydrin Synthesis from 3-Hydroxy-3-methyl-2-butanone and Subsequent Hydrolysis

The cyanohydrin reaction is a classic method for the synthesis of α-hydroxy acids. wikipedia.org This reaction involves the addition of a cyanide nucleophile to a ketone or aldehyde, forming a cyanohydrin intermediate. wikipedia.orgbyjus.com This intermediate can then be hydrolyzed under acidic conditions to yield the corresponding α-hydroxy carboxylic acid. wikipedia.orgyoutube.comyoutube.com

For the synthesis of this compound, a potential precursor is 3-hydroxy-3-methyl-2-butanone. The reaction of this ketone with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), would form the corresponding cyanohydrin. wikipedia.orgosti.gov Subsequent acid-catalyzed hydrolysis of the nitrile group in the cyanohydrin would then produce this compound. youtube.comosti.gov It is important to note that the reaction conditions for the hydrolysis step must be carefully controlled to avoid potential side reactions, such as rearrangements. osti.gov

Halogenation-Hydrolysis-Oxidation Pathways from 3,3-Dimethylbutyric Acid

A prominent synthetic route to this compound from its corresponding carboxylic acid, 3,3-dimethylbutyric acid, involves a two-step sequence: α-halogenation followed by nucleophilic substitution via hydrolysis. The "oxidation" in this pathway's title refers to the final state of the α-carbon, which is more oxidized in the hydroxyl form than in the parent alkane structure, though the direct transformation from the carboxylic acid does not involve a separate oxidation step.

The key initial transformation is the selective halogenation at the α-carbon, a position adjacent to the carboxyl group. The classic and most effective method for this is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comorganic-chemistry.org This reaction is specific to the α-position of carboxylic acids that possess at least one α-hydrogen. The process involves treating the carboxylic acid with a halogen, typically bromine (Br₂), and a catalytic amount of phosphorus, usually in the form of phosphorus tribromide (PBr₃). alfa-chemistry.comorganic-chemistry.org

The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid into an acyl bromide by the phosphorus tribromide catalyst. libretexts.org This acyl bromide intermediate readily tautomerizes to its enol form, which is significantly more reactive towards electrophilic attack than the parent carboxylic acid. organic-chemistry.orglibretexts.org The enol tautomer then rapidly reacts with bromine at the α-carbon to yield 2-bromo-3,3-dimethylacyl bromide. This intermediate can then undergo bromide exchange with unreacted 3,3-dimethylbutyric acid, regenerating the acyl bromide intermediate and propagating the catalytic cycle until the starting material is consumed. organic-chemistry.org The reaction typically requires harsh conditions, including high temperatures and extended reaction times. youtube.com

The second step is the hydrolysis of the resulting α-halo acid, 2-bromo-3,3-dimethylbutanoic acid. The initial product of the HVZ reaction is the α-bromo acyl halide, which is converted to the α-bromo carboxylic acid during workup or upon reaction with the starting acid. libretexts.orgyoutube.com This α-bromo acid is then subjected to hydrolysis, often by heating with water or a dilute base. This proceeds via a standard nucleophilic substitution (Sₙ2) mechanism, where the hydroxide (B78521) ion displaces the bromide ion at the α-carbon, yielding the final product, this compound. wikipedia.org

Table 1: Summary of Halogenation-Hydrolysis Pathway

StepTransformationKey ReagentsGeneral Conditions
1. α-Halogenation (HVZ Reaction)3,3-Dimethylbutyric Acid → 2-Bromo-3,3-dimethylbutanoic AcidBr₂, Phosphorus Tribromide (PBr₃, catalytic)High temperature (>373 K), extended reaction time. alfa-chemistry.com
2. Hydrolysis2-Bromo-3,3-dimethylbutanoic Acid → this compoundWater (H₂O), often with heat or dilute baseAqueous workup or subsequent heating.

Transformations from (R)-2-Amino-3,3-dimethylbutanoic Acid to α-Hydroxy Acids

The conversion of (R)-2-Amino-3,3-dimethylbutanoic acid, an α-amino acid also known as (R)-tert-leucine, into its corresponding α-hydroxy acid, (R)-2-Hydroxy-3,3-dimethylbutanoic acid, involves the chemical transformation of the primary amino group into a hydroxyl group while preserving the stereochemistry at the α-carbon.

Table 2: Reagents and Conditions for Van Slyke Reaction

ComponentReagent/ConditionPurpose
Starting Material(R)-2-Amino-3,3-dimethylbutanoic AcidSubstrate with primary amine group.
Nitrous Acid SourceSodium Nitrite (NaNO₂)Reacts with acid to form nitrous acid.
Acid CatalystAcetic Acid or other strong acidGenerates nitrous acid from sodium nitrite. wikipedia.org
SolventWaterActs as the nucleophile to form the hydroxyl group. wikipedia.org

In addition to classical chemical methods, modern synthetic strategies increasingly look towards enzymatic transformations for higher selectivity and milder reaction conditions. Biocatalytic routes, such as those employing amino acid oxidases or deaminases, represent an advanced alternative for converting α-amino acids to their corresponding α-keto acids, which can then be subsequently reduced to the desired α-hydroxy acids. While specific literature on the use of this enzymatic cascade for (R)-2-Amino-3,3-dimethylbutanoic acid is not prevalent, the enzymatic synthesis of related chiral hydroxy acids is an active area of research. mdpi.com

Industrial Scalability and Process Intensification in this compound Production Research

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of reaction efficiency, safety, cost, and environmental impact. The scalability of the synthetic pathways discussed is a critical factor. The halogenation-hydrolysis route, while robust, presents challenges on an industrial scale due to the use of corrosive and hazardous reagents like bromine and phosphorus tribromide, as well as the high reaction temperatures required for the HVZ reaction. alfa-chemistry.comyoutube.com However, the hydrolysis of α-halocarboxylic acids is a known industrial method for producing other α-hydroxy acids (AHAs), such as glycolic acid, indicating that with appropriate engineering controls, the process is viable. wikipedia.org Another major industrial pathway for AHA synthesis is the hydrolysis of cyanohydrins, which are formed by reacting an aldehyde or ketone with hydrogen cyanide. wikipedia.org For this specific compound, this would involve starting with 3,3-dimethylbutanal.

Process intensification is a key area of research aimed at developing smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, this could involve several strategies. One significant advancement is the use of continuous flow reactors, such as helical capillary microreactors. bme.hu These systems offer superior mixing and heat transfer compared to traditional batch reactors. This enhanced control is particularly beneficial for managing highly exothermic or hazardous reactions, such as α-halogenation, potentially allowing for safer operation and higher yields. Research into the synthesis of other organic acids has shown that using microreactors can reduce reaction times from hours to minutes and improve product selectivity. bme.hu

Furthermore, the development of biocatalytic processes is a major focus for scalable and "green" chemical production. researchgate.net Enzymatic routes offer high chemo-, regio-, and enantioselectivity under mild, aqueous conditions, which can simplify purification and reduce waste. researchgate.net The enzymatic synthesis of related compounds, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate using lipases, demonstrates the potential of biocatalysis in producing chiral hydroxy-functionalized molecules. mdpi.com Scaling up such enzymatic processes, potentially through the use of immobilized enzymes in continuous flow reactors, represents a promising avenue for the efficient and sustainable industrial production of this compound.

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 3,3 Dimethylbutanoic Acid

Oxidative Transformations of the Hydroxyl Moiety

The secondary hydroxyl group at the C-2 position of 2-Hydroxy-3,3-dimethylbutanoic acid is amenable to oxidation, yielding the corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid. This transformation is a key step in the synthesis of various chemical intermediates. Research and patent literature describe several effective methods for this oxidation.

One patented approach involves the catalytic oxidation of the sodium salt of this compound (sodium 3,3-dimethyl-2-hydroxybutyrate). google.com This reaction utilizes sodium hypochlorite (B82951) as the oxidant in an alkaline aqueous solution, with ruthenium dioxide hydrate (B1144303) serving as a reusable catalyst. google.com This method is noted for producing the sodium salt of the keto acid in high yield and purity, allowing the filtrate to be used directly in subsequent synthesis steps. google.com

Another effective method employs a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-based catalytic system. google.com In this process, the hydroxyl group is oxidized using an oxidant such as sodium hypochlorite in the presence of the TEMPO catalyst. This approach is highlighted as an environmentally conscious alternative that avoids heavy metal catalysts while maintaining high yield and purity of the final keto acid product. google.com More conventional, non-catalytic oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can also be used for this type of transformation.

Table 1: Oxidative Transformation of this compound

Reagent/Catalyst System Product Key Features
RuO₂ hydrate / NaOCl Sodium 3,3-dimethyl-2-oxobutyrate High yield and purity; catalyst is filterable and reusable. google.com
TEMPO / NaOCl 3,3-Dimethyl-2-oxobutanoic acid Avoids heavy metal catalysts; high yield (80-90%). google.com
KMnO₄ or CrO₃ 3,3-Dimethyl-2-oxobutanoic acid General, strong oxidizing agents.

Reductive Conversions to Corresponding Alcohols

The reduction of this compound targets the carboxylic acid functional group. A complete reduction converts the carboxyl moiety into a primary alcohol, resulting in the formation of 3,3-dimethylbutane-1,2-diol.

This transformation requires potent reducing agents capable of reducing carboxylic acids. Commonly, lithium aluminum hydride (LiAlH₄) is employed for this purpose, as it is a powerful, non-selective reducing agent effective for acids and esters. Sodium borohydride (B1222165) (NaBH₄), another common reducing agent, is generally not strong enough to reduce carboxylic acids on its own but can be effective when used with certain additives or under specific conditions. The reaction is typically conducted in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. The steric hindrance from the adjacent tert-butyl group does not significantly impede this reduction.

Table 2: Reductive Conversion of this compound

Reagent Product Typical Conditions
Lithium aluminum hydride (LiAlH₄) 3,3-Dimethylbutane-1,2-diol Anhydrous ether or THF, followed by aqueous workup.

Nucleophilic Substitution Reactions and Halogenated Derivatives

The hydroxyl group at the C-2 position can be replaced by a halogen via nucleophilic substitution, leading to the formation of 2-halo-3,3-dimethylbutanoic acids. These halogenated derivatives serve as versatile intermediates for further synthetic modifications.

The conversion to the chlorinated derivative, 2-chloro-3,3-dimethylbutanoic acid, is a representative example. nih.gov This substitution can be achieved using standard halogenating agents that react with alcohols, such as thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₅, PCl₃). These reagents convert the hydroxyl group into a good leaving group, which is then displaced by the halide ion. The steric bulk of the neighboring tert-butyl group can influence the reaction kinetics, potentially requiring more forcing conditions compared to unhindered secondary alcohols.

Table 3: Synthesis of Halogenated Derivatives

Reagent Product Reaction Type
Thionyl chloride (SOCl₂) 2-Chloro-3,3-dimethylbutanoic acid Nucleophilic Substitution
Phosphorus pentachloride (PCl₅) 2-Chloro-3,3-dimethylbutanoic acid Nucleophilic Substitution

Carboxylic Acid Functional Group Chemistry: Esterification and Amidation

The carboxylic acid group of this compound readily undergoes reactions typical of this functional group, most notably esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. learncbse.in To drive the equilibrium towards the ester product, water is typically removed as it forms, for example, by azeotropic distillation. learncbse.in

Amidation , the formation of an amide bond by reacting the carboxylic acid with an amine, generally requires activation of the carboxyl group to facilitate the attack by the amine nucleophile. researchgate.net Standard coupling agents from peptide chemistry, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are often used. However, a notable challenge in the amidation of α-hydroxy acids is the potential for side reactions. Specifically, intramolecular or intermolecular esterification can occur, leading to the formation of lactones or homobislactones, which reduces the yield of the desired amide. nih.gov This side reaction is particularly prevalent when sterically hindered amines are used or when a base is added to the reaction mixture. nih.gov

Table 4: Carboxylic Acid Derivatization

Reaction Reagents Product Class Potential Issues
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester Reversible reaction; requires water removal. learncbse.in
Amidation Amine, Coupling Agent (e.g., DCC, EDC) Amide Formation of lactone/homobislactone byproducts. researchgate.netnih.gov

Exploration of Novel Derivatives for Enhanced Bioactivity

The chemical scaffold of this compound serves as a starting point for the synthesis of molecules with potential biological activity. While the parent compound itself has been investigated for antimicrobial properties, its derivatives are of significant interest in medicinal and agricultural chemistry.

A prominent example is the use of its oxidation product, 3,3-dimethyl-2-oxobutanoic acid, in the synthesis of the herbicide Metribuzin (4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4-H)-one). google.com In this multi-step process, the keto acid is condensed with thiocarbohydrazide (B147625) to form the triazinone ring system, a core component of the final herbicide. google.com

Furthermore, derivatives of structurally related branched-chain carboxylic acids are being explored for a range of therapeutic applications, including the development of kinase inhibitors and agents with anti-inflammatory or antimicrobial effects. The unique steric and electronic properties conferred by the tert-butyl group make this compound and its derivatives valuable building blocks in the search for new bioactive compounds.

Molecular Mechanisms and Biological Activity of 2 Hydroxy 3,3 Dimethylbutanoic Acid

Involvement in Metabolic Pathways

2-Hydroxy-3,3-dimethylbutanoic acid, a substituted short-chain fatty acid, is implicated in several key metabolic pathways. Its structure, featuring a hydroxyl group on the alpha-carbon and a bulky tert-butyl group, influences its biochemical reactivity and interactions with metabolic enzymes. While direct research on this specific compound is limited, its metabolic roles can be inferred from studies of structurally similar alpha-hydroxy acids and branched-chain metabolites.

Role in Fatty Acid Metabolism

The metabolism of fatty acids primarily occurs through the beta-oxidation pathway, a cyclical process that breaks down fatty acyl-CoA molecules into acetyl-CoA, generating energy in the form of ATP. microbenotes.com This process involves a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage. aocs.orgwikipedia.org Hydroxyacyl-CoA dehydrogenase is a key enzyme in this pathway, responsible for the oxidation of a hydroxyl group on the beta-carbon of the fatty acid chain. researchgate.net

While this compound is a hydroxy fatty acid, its alpha-hydroxy structure and branched nature differentiate it from the typical intermediates of beta-oxidation, which are beta-hydroxy acids. wikipedia.orghmdb.ca The metabolism of branched-chain fatty acids often requires additional enzymatic steps to enter the main oxidation pathway. nih.gov The precise mechanisms by which this compound would be processed through fatty acid oxidation pathways are not yet fully elucidated.

Contribution to Branched-Chain Amino Acid Metabolism

There is substantial evidence suggesting that alpha-hydroxy acids are byproducts of branched-chain amino acid (BCAA) metabolism. The catabolism of the three essential BCAAs—leucine, isoleucine, and valine—is a crucial process for energy production and protein turnover, primarily in skeletal muscle. nih.govyoutube.com The initial steps are common for all three, involving a transamination reaction catalyzed by branched-chain aminotransferase (BCAT) to form the respective branched-chain alpha-keto acids (BCKAs). nih.gov

Subsequently, these BCKAs are oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com However, an alternative metabolic fate for BCKAs is their reduction to the corresponding alpha-hydroxy acids. For instance, 2-hydroxyisovaleric acid is known to originate from the metabolism of valine, leucine, and isoleucine. hmdb.ca Given its structural similarity, it is highly probable that this compound is formed through a similar side-reaction in the catabolism of a branched-chain amino acid, likely from the reduction of its corresponding alpha-keto acid.

Metabolite PrecursorCorresponding Alpha-Hydroxy Acid
α-Keto-isovalerate (from Valine)2-Hydroxy-3-methylbutyric acid
α-Keto-β-methylvalerate (from Isoleucine)2-Hydroxy-3-methylpentanoic acid
α-Keto-isocaproate (from Leucine)α-Hydroxyisocaproate

Interaction with Dehydrogenases and Transferases

The metabolism of this compound is intrinsically linked to the action of dehydrogenases and transferases. The formation from its corresponding alpha-keto acid is likely catalyzed by a dehydrogenase. The metabolism of other D-alpha-hydroxy acids has been shown to be facilitated by specific D-alpha-hydroxy acid dehydrogenases, which are oxidoreductases. nih.gov

The key transferase involved in the initial step of BCAA catabolism is the branched-chain aminotransferase (BCAT), which transfers the amino group from the BCAA to α-ketoglutarate, producing glutamate (B1630785) and the corresponding BCKA. nih.gov The subsequent conversion of the BCKA to either an acyl-CoA derivative (via BCKDH) or an alpha-hydroxy acid (via a reductase/dehydrogenase) represents a critical branch point in the pathway. The regulation of these enzymes, particularly the BCKDH complex, is tightly controlled through phosphorylation and dephosphorylation, indicating a sophisticated mechanism for directing the metabolic flux of BCAAs. youtube.com

Influence on Cellular Energy Metabolism

The potential influence of this compound on cellular energy metabolism is an area of active investigation. Structurally related compounds have demonstrated significant effects on mitochondrial function. For example, 2-hydroxyisobutyric acid has been shown to directly bind to NADH dehydrogenase 3 (MT-ND3), a subunit of Complex I of the mitochondrial respiratory chain. nih.gov This interaction helps to maintain the stability of the NAD+/NADH ratio and supports the balance of the respiratory chain. nih.gov

Given this precedent, it is plausible that this compound could exert similar effects on mitochondrial respiration. By potentially interacting with components of the electron transport chain, it could modulate cellular oxygen consumption and ATP production. Deficiencies in fatty acid oxidation enzymes, such as long-chain 3-hydroxyacyl-CoA dehydrogenase, are known to impair the body's ability to produce energy from fats. wikipedia.org

Cellular and Subcellular Effects

Modulation of Intracellular Signaling Cascades

Beyond its role in intermediary metabolism, there is emerging evidence that hydroxy acids can function as signaling molecules, modulating intracellular cascades. The ketone body 3-hydroxybutyrate (B1226725), another short-chain hydroxy acid, acts as a ligand for cell surface G-protein coupled receptors, specifically hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). nih.gov Activation of these receptors can lead to a variety of downstream effects, including the inhibition of lipolysis and modulation of sympathetic nervous system activity. nih.gov

Furthermore, 3-hydroxybutyrate is known to be an inhibitor of histone deacetylases (HDACs), which can lead to changes in gene expression. While it is yet to be determined if this compound interacts with these or other signaling pathways, the precedent set by structurally similar molecules suggests a potential for this compound to influence cellular function beyond its direct metabolic fate.

Impact on Gene Expression Profiles

While direct, extensive studies detailing the impact of this compound on global gene expression profiles are not widely available, research into structurally similar hydroxycarboxylic acids (HCAs) provides insight into potential pathways. The activation of hydroxycarboxylic acid receptors, such as HCA1, HCA2, and HCA3, by their respective agonists is known to initiate signaling cascades that can culminate in altered gene expression. oncotarget.com For instance, the activation of these receptors, which are G protein-coupled receptors (GPCRs), can influence metabolic and immune functions. nih.gov

In the context of cancer biology, the expression of HCA1 and HCA3 has been observed to be significantly increased in breast cancer patient samples. oncotarget.com The knockdown of HCA3, for which 3-hydroxyoctanoate (B1259324) is a known agonist, leads to significant cell death in breast cancer cell lines, suggesting a crucial role in controlling metabolic pathways, particularly lipid and fatty acid metabolism. oncotarget.com This implies that the binding of an agonist to this receptor can influence the expression of genes involved in cell viability and metabolic regulation. While not directly this compound, this provides a model for how a hydroxy acid can modulate gene expression through receptor interaction.

Interactions with Specific Cellular Receptors

This compound belongs to the class of organic compounds known as hydroxy fatty acids. hmdb.ca Receptors for similar molecules, specifically the hydroxycarboxylic acid (HCA) receptor family, are well-characterized. This family includes HCA1, HCA2, and HCA3, all of which are G protein-coupled receptors that are activated by various hydroxy fatty acid metabolites. oncotarget.com

These receptors are known to be coupled to Gi proteins, and their activation typically leads to an inhibitory effect on adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov For example, HCA3 is activated by 3-hydroxyoctanoic acid. oncotarget.com Although this compound is not the specific endogenous ligand for these well-studied HCA receptors, its structural similarity suggests potential interactions. Another G protein-coupled receptor, GPR84, is activated by medium-chain fatty acids and their 3-hydroxy derivatives and is involved in regulating immune functions. nih.gov

The interaction of agonists with these receptors can lead to various cellular responses. For instance, activation of HCA3 can lead to the recruitment of β-arrestin-2, which is relevant for cell-cell adhesion, while GPR84 stimulation can cause sustained ERK activation without β-arrestin-2 recruitment. nih.gov This demonstrates that even structurally similar agonists can induce different downstream signaling pathways, a phenomenon known as biased agonism. nih.gov

Subcellular Localization and its Mechanistic Implications

Information from the Human Metabolome Database indicates that the structurally similar compound, 2-hydroxy-3-methylbutyric acid, is found in various biological locations. hmdb.ca It has been identified in non-excretory biofluids such as blood and cerebrospinal fluid, as well as in excretory fluids like urine and feces. hmdb.ca

Within the cell, its presence has been noted in several subcellular compartments, including the cytoplasm, membrane, and extracellular space. hmdb.ca It has also been associated with organelles like the adiposome. hmdb.ca The localization of a metabolite like this across different compartments has significant mechanistic implications. Its presence in the cytoplasm allows it to participate in various metabolic pathways. Localization to the cell membrane suggests a role in signaling, potentially through interaction with membrane-bound receptors like the HCA family. oncotarget.comhmdb.ca Extracellular localization indicates it can act as a signaling molecule between cells or be transported for excretion. hmdb.ca

Investigated Pharmacological and Biochemical Applications

Research on Antimicrobial Properties and Inhibitory Effects

While direct research on the antimicrobial properties of this compound is limited, studies on derivatives of similar structures provide context. For example, derivatives of 3-aminobutanoic acid, another modified butanoic acid, have been synthesized and tested for antimicrobial activity. mdpi.com Specifically, compounds derived from 3-[(2-hydroxyphenyl)amino]butanoic acid showed good activity against Staphylococcus aureus and Mycobacterium luteum, and some derivatives displayed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com These findings suggest that the butanoic acid scaffold can be a basis for developing new antimicrobial agents.

Evaluation as a Biomarker for Liver Fibrosis

The evaluation of this compound as a direct biomarker for liver fibrosis is not established in the reviewed literature. However, the field of liver fibrosis research utilizes a variety of direct and indirect biomarkers to assess the stage and progression of the disease. nih.govglycoforum.gr.jp

Direct biomarkers are typically components of the extracellular matrix (ECM) or molecules involved in its turnover, such as hyaluronic acid and matrix metalloproteinases (MMPs). nih.gov Indirect markers reflect changes in liver function and include routine blood tests like aminotransferases (ALT, AST), bilirubin, and platelet counts. nih.gov More advanced scoring systems, like the FIB-4 index, combine several indirect markers to predict the likelihood of advanced fibrosis. youtube.comnih.gov

While this compound itself is not a current standard biomarker, metabolomic studies are an ongoing area of research to identify novel markers. For context, the table below shows examples of established and investigational biomarkers for liver fibrosis.

Biomarker CategoryExamplesRole in Fibrosis
Direct Markers Hyaluronic Acid, Type IV Collagen, Laminin, Procollagen III Peptide (P-III-P)Reflect extracellular matrix deposition and turnover. nih.govnih.gov
Indirect Markers Platelet Count, AST, ALT, GGTIndicate liver injury and dysfunction. nih.govglycoforum.gr.jp
Composite Scores FIB-4 Index, APRI ScoreCombine indirect markers to estimate fibrosis risk. youtube.com
Glyco-Biomarkers Mac-2 Binding Protein Glycosylation Isomer (M2BPGi)A newer class of markers assessing glycosylation changes associated with fibrosis. glycoforum.gr.jp

Application as a Chiral Intermediate in Drug Synthesis

Both the (R)- and (S)-enantiomers of this compound serve as valuable chiral intermediates in the synthesis of more complex molecules, particularly for pharmaceutical and agricultural chemicals. biosynth.comgoogle.com The presence of a stereocenter at the second carbon position makes it a useful building block for creating stereospecific drugs, where a specific enantiomer is responsible for the desired therapeutic effect.

The compound is used in processes to create other chemical compounds. google.com For instance, 3,3-dimethylbutanoic acid, which can be derived from related precursors, is an intermediate for insecticidal, fungicidal, and herbicidal agents. google.comgoogle.com The synthesis of these active ingredients often requires precise stereochemistry, which chiral starting materials like this compound can provide.

The table below details the properties of the two enantiomers.

Property(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid(R)-2-Hydroxy-3,3-dimethylbutanoic acid
CAS Number 21641-92-9 22146-57-2 achemblock.com
Molecular Formula C₆H₁₂O₃ C₆H₁₂O₃ biosynth.com
Molecular Weight 132.16 g/mol 132.16 g/mol biosynth.com
Appearance Solid -
Melting Point 48-50 °C -
Optical Activity [α]20/D −64±5°, c = 1 in H₂O/molybdate -

Precursor for Thrombin Inhibitors ((R)-Enantiomer)

The (R)-enantiomer of this compound is a key chiral intermediate in the synthesis of certain thrombin inhibitors. Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a therapeutic strategy for treating and preventing thrombotic disorders. The precise stereochemistry of the (R)-enantiomer is essential for the effective binding and inhibition of the target enzyme.

The synthesis of these chiral intermediates often employs chemo-enzymatic methods. For instance, optically active hydroxy acids and their esters, which are vital for introducing chirality into pharmaceuticals, can be produced through the asymmetric reduction of their corresponding keto-precursors using microbial enzymes. While specific industrial synthesis pathways for thrombin inhibitors using (R)-2-hydroxy-3,3-dimethylbutanoic acid are often proprietary, the general principle relies on the high stereoselectivity of enzymes to produce the desired enantiomerically pure compound, which is then incorporated into the final drug molecule.

Utilization in Endothelin Receptor Antagonist Development ((S)-Enantiomer)

While the (S)-enantiomer of this compound is a recognized chiral building block, its specific application in the development of endothelin receptor antagonists is not extensively detailed in publicly available research. Endothelin receptor antagonists are a class of drugs that block the action of endothelin, a potent vasoconstrictor, and are used in the treatment of conditions like pulmonary arterial hypertension. nih.gov The development of these antagonists often involves complex synthetic routes to create molecules that can selectively bind to endothelin receptors. nih.gov The synthesis of such complex chiral molecules frequently relies on the use of specific, optically pure building blocks to ensure the final compound has the correct three-dimensional structure for optimal receptor binding and therapeutic efficacy.

Synthesis of Bisubstrate Inhibitors Targeting Mycobacterium tuberculosis Enzymes

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses unique metabolic pathways that are essential for its survival and are attractive targets for new drugs. One strategy in drug design is the creation of bisubstrate inhibitors, which are molecules designed to mimic two natural substrates of an enzyme, thereby binding to the active site with high affinity and specificity.

Research into inhibitors for Mycobacterium tuberculosis has explored various targets, including enzymes in the mycolic acid biosynthesis pathway and the shikimate pathway. frontiersin.orgmdpi.com For example, bisubstrate inhibitors have been designed for biotin (B1667282) protein ligase (BirA), an enzyme that regulates lipid metabolism. nih.gov Another target is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), an enzyme in the nonmevalonate pathway for isoprene (B109036) synthesis, where bisubstrate ligands have been designed to occupy both the substrate and cofactor binding sites. nih.gov However, the use of this compound as a specific building block in the synthesis of such bisubstrate inhibitors for Mycobacterium tuberculosis enzymes is not documented in the available scientific literature.

Investigations into Potential Therapeutic Effects in Metabolic Disorders

There is growing interest in the therapeutic potential of various hydroxy acids and related ketone bodies in the management of metabolic disorders. For instance, studies have investigated the effects of compounds like D,L-3-hydroxybutyrate in treating conditions such as multiple acyl-CoA dehydrogenase deficiency (MADD), where it has shown clinical improvement in a majority of patients. nih.gov Other research has pointed to an association between increased levels of 3-hydroxy medium-chain fatty acids and metformin (B114582) therapy in type 2 diabetes, suggesting a role in improved insulin (B600854) sensitivity. frontiersin.org

A patent application has been filed for the use of a structurally similar compound, 2-hydroxy-3-methylbutyric acid, in the prevention and treatment of atherosclerosis. google.com The findings indicated that this compound could significantly reduce weight and aortic plaque size in animal models, suggesting a potential role in managing metabolic aspects of cardiovascular disease. google.com While these studies highlight the potential of related hydroxy acids, direct and extensive research specifically investigating the therapeutic effects of this compound in metabolic disorders is not yet present in the published scientific literature.

Advanced Analytical Methodologies for 2 Hydroxy 3,3 Dimethylbutanoic Acid Characterization in Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating 2-hydroxy-3,3-dimethylbutanoic acid from complex mixtures, such as biological matrices or reaction syntheses. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent methods employed for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of this compound. Reverse-phase (RP) HPLC is a common approach for its analysis. sielc.com Method development involves optimizing several parameters to achieve effective separation and quantification.

A typical method employs a C18 analytical column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, such as water containing an acid modifier like 0.1% formic acid or phosphoric acid. sielc.comnih.gov The addition of acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection can be achieved using UV absorbance or, for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). sielc.comnih.gov

Validation of the HPLC method is critical to ensure its reliability. This process involves establishing key performance characteristics, as detailed in the table below.

Validation ParameterDescriptionTypical Findings
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.A high correlation coefficient (r²) of >0.99 is typically achieved over a concentration range, for instance, from 0.25 to 20 µg/mL. researchgate.netnih.gov
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the method.For sensitive methods using fluorescence or mass spectrometric detection, LODs can be in the low micromolar (µmol/L) or nanogram (ng) range. researchgate.netnih.gov
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.The LOQ is typically higher than the LOD, ensuring that measurements are not only detectable but also reliable for quantitative purposes. researchgate.netnih.gov
Accuracy & Precision Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.Inter-day and intra-day accuracy is often found to be above 95%, with a precision variation below 10%. nih.gov
Recovery The efficiency of the analyte extraction process from the sample matrix.Extraction with a suitable solvent like methylene (B1212753) chloride can result in high recovery rates, often between 70-80%. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) and higher operating pressures. sielc.com This technology offers significant advantages in terms of speed, resolution, and sensitivity. The use of columns with 3 µm particles is noted for enabling faster UPLC applications for compounds like this compound. sielc.com

A UPLC method for a related compound involved separation on a C18 column (100 × 2.1 mm, 1.8 µm particle size) with a flow rate of 0.4 mL/min. nih.gov The rapid analysis time is achieved through faster flow rates and shorter column lengths, making UPLC ideal for high-throughput screening and time-sensitive studies. nih.gov

Strategies for Isolation of Impurities and Enantiomeric Separation

The isolation of impurities and the separation of enantiomers are critical for obtaining pure this compound for research and for understanding its stereospecific effects.

Isolation of Impurities: Analytical reverse-phase HPLC methods can be scaled up to preparative separation. sielc.com This allows for the isolation of impurities from a synthesis mixture, providing a purified sample of the target compound for further studies. sielc.com

Enantiomeric Separation: Since this compound possesses a chiral center, separating its (R) and (S) enantiomers is often necessary. Two primary strategies are employed:

Derivatization to form Diastereomers: This method involves reacting the racemic mixture with a chiral derivatizing agent to create a pair of diastereomers. For instance, 2-hydroxy acids can be converted into O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters. nih.govresearchgate.net These resulting diastereomers have different physical properties and can be separated using standard, achiral chromatography, such as on a DB-5 or DB-17 gas chromatography column. nih.gov

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic acid with a single enantiomer of a chiral base, such as (1R,2S)-(-)-2-amino-1,2-diphenylethanol, to form diastereomeric salts. nih.gov These salts exhibit different solubilities, allowing one to be preferentially crystallized from a solution. Interestingly, the choice of recrystallization solvent can sometimes reverse which enantiomer's salt is less soluble, a phenomenon known as solvent-induced chirality switching. nih.gov

StrategyPrincipleExample Application
Preparative HPLC Scaling up an analytical HPLC method to handle larger sample loads for purification.Isolation of this compound from synthesis byproducts. sielc.com
Diastereomer Derivatization Reaction with a chiral agent to form diastereomers that are separable on achiral columns.Separation of 2-hydroxy acid enantiomers as O-trifluoroacetylated esters via gas chromatography. nih.govresearchgate.net
Diastereomeric Salt Formation Formation of salts with a chiral resolving agent, leading to separation by crystallization due to differing solubilities.Enantiomer separation of hydroxycarboxylic acids using (1R,2S)-(-)-2-amino-1,2-diphenylethanol. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites. It is most often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Identification of Metabolites via Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying metabolites in biological samples. frontiersin.orgresearchgate.net Because this compound is a non-volatile hydroxy acid, it requires a chemical derivatization step to increase its volatility for GC analysis. researchgate.net This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile moieties.

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

Several derivatization reagents are used for the GC-MS analysis of hydroxy acids:

Derivatization ReagentTarget Functional GroupsApplication Context
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl, CarboxylUsed for general metabolomics analysis of urine samples to identify a wide range of metabolites. researchgate.net
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) CarboxylUsed for the quantitative determination of hydroxy acids in wine and other alcoholic beverages. researchgate.net
N-methylbenzylamine CarboxylEnhances sensitivity and accuracy for the analysis of short-chain fatty acids and their hydroxylated derivatives in fecal samples. nih.gov
(S)-(+)-3-methyl-2-butanol (with trifluoroacetic anhydride) Hydroxyl, CarboxylUsed to form diastereomeric esters for the purpose of enantiomeric separation and identification. nih.govresearchgate.net

Applications in Pharmacokinetic Studies

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark method for these studies due to its exceptional sensitivity and selectivity, allowing for the accurate quantification of parent compounds and their metabolites in complex biological matrices like plasma and tissue. nih.govnih.gov

An LC-MS/MS method for a pharmacokinetic study typically involves administering the compound to a subject, collecting blood or tissue samples at various time points, extracting the analyte, and then quantifying it. nih.govnih.gov The data obtained are used to calculate key pharmacokinetic parameters that describe the compound's behavior in the body.

Pharmacokinetic ParameterAbbreviationDescription
Peak Concentration CmaxThe maximum concentration of the compound achieved in the plasma. nih.gov
Time to Peak Concentration TmaxThe time at which the peak concentration (Cmax) is observed. nih.gov
Elimination Half-Life The time required for the concentration of the compound in the body to be reduced by half. nih.gov
Area Under the Curve AUCThe total exposure to the compound over time, representing the integral of the concentration-time curve. nih.gov
Systemic Clearance ClThe volume of plasma cleared of the compound per unit of time. nih.gov
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov

These parameters are essential for understanding how a compound is processed by the body and for informing further preclinical and clinical research. nih.gov

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, if broadly discussed for research purposes)

The definitive structural characterization of this compound in research settings relies heavily on advanced spectroscopic methodologies. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for providing detailed information about the molecule's atomic connectivity and functional groups, thereby confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's structure.

In ¹H NMR, the chemical shift, multiplicity, and integration of each signal correspond to the distinct electronic environment of the protons. For this compound, the spectrum typically reveals a sharp singlet for the nine equivalent protons of the tert-butyl group, a signal for the single proton on the alpha-carbon (the carbon bearing the hydroxyl group), and broad, exchangeable signals for the protons of the hydroxyl and carboxylic acid groups.

Detailed experimental ¹H NMR data has been documented, providing precise chemical shifts that are crucial for structural confirmation. For instance, analysis of a 5.0 mM sample in water at a pH of 7.0, conducted at 600 MHz, provides clear assignments for the protons within the molecule. hmdb.ca

Interactive Data Table: ¹H NMR Spectral Data for this compound hmdb.ca

Assigned Proton(s)Chemical Shift (ppm)MultiplicityNotes
H on C24.13 - 4.19Doublet of doubletsCorresponds to the single proton attached to the chiral center (C2).
H on C4 (methyl groups)2.30 - 2.43Doublet of doubletsRepresents the nine protons of the three methyl groups in the tert-butyl moiety.
OH and COOH protons1.20 - 1.21DoubletThese signals for the hydroxyl and carboxylic acid protons are often broad and can vary in position depending on solvent and concentration.

This data was recorded in H₂O at 600 MHz. Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Infrared (IR) spectroscopy complements NMR data by identifying the specific functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is distinguished by several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

O-H Stretch (Alcohol): A sharper, distinct peak usually appears around 3400 cm⁻¹, corresponding to the hydroxyl group at the C2 position.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the methyl groups.

C=O Stretch (Carbonyl): A strong, sharp absorption peak is prominently displayed around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of both the alcohol and carboxylic acid functionalities.

Together, the data from NMR and IR spectroscopy provide a comprehensive and unambiguous structural profile of this compound, confirming the presence and connectivity of its key functional components—the carboxylic acid, the secondary alcohol, and the tert-butyl group.

Computational and Theoretical Studies of 2 Hydroxy 3,3 Dimethylbutanoic Acid

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery and understanding enzymatic reactions, as it can elucidate the binding mode and affinity of a ligand, such as 2-Hydroxy-3,3-dimethylbutanoic acid, within the active site of a protein or other biological target.

While specific molecular docking studies focused solely on this compound are not widely available in the reviewed literature, the methodology has been extensively applied to similar small molecules. For instance, a study on 3-hydroxybutyrate (B1226725), a related ketone body, utilized molecular docking to investigate its interactions with various polymers, highlighting the potential for designing materials with high selectivity. nih.govjppres.com Such studies typically involve the following steps:

Preparation of the Ligand and Receptor: Three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The structure of the ligand can be generated and optimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are then evaluated using a scoring function that estimates the binding affinity. The poses with the lowest energy are considered the most likely binding modes.

A hypothetical docking study of this compound could reveal key interactions, such as hydrogen bonds formed by its hydroxyl and carboxylic acid groups, and van der Waals interactions from its dimethyl branches, which would be crucial for understanding its biological activity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of a molecule. These methods can be used to determine a wide range of properties, including optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and the energies of molecular orbitals (HOMO and LUMO).

For this compound, quantum chemical calculations could yield precise data on its structural parameters and electronic properties. A study on a different complex molecule, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, utilized DFT to analyze its tautomeric forms and characterize its intramolecular hydrogen bonds, demonstrating the power of this approach. scifiniti.com

Key insights that could be gained for this compound include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles in its most stable conformation.

Vibrational Analysis: Prediction of its infrared and Raman spectra, which can aid in its experimental identification and characterization.

Electronic Properties: Calculation of its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling encompasses a range of computational methods aimed at forecasting the chemical reactivity and selectivity of a compound under various conditions. This can include predicting the outcomes of chemical reactions, understanding reaction mechanisms, and assessing metabolic pathways.

While specific predictive models for the reactivity of this compound are not detailed in the available literature, its involvement in environmental chemistry studies concerning atmospheric reactivity has been noted. This suggests that its reactions with atmospheric oxidants, such as hydroxyl radicals, are of interest.

Predictive models for this compound could focus on:

Reaction Kinetics: Estimating the rate constants for its potential reactions, such as oxidation or esterification.

Thermodynamics of Reactions: Calculating the change in Gibbs free energy to determine the spontaneity of potential reactions.

Regioselectivity and Stereoselectivity: Predicting the preferred site of reaction on the molecule and the stereochemical outcome.

Chemoinformatic Analysis of Related Chemical Space and Structure-Activity Relationships

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds to identify trends in their structures and biological activities. A key component of this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to correlate variations in the chemical structure of a series of compounds with their biological or chemical activity. frontiersin.orgnih.gov

A chemoinformatic analysis involving this compound would situate it within a broader chemical space of related α-hydroxy acids and branched-chain carboxylic acids. While a specific QSAR study for this compound was not found, the general approach would involve:

Dataset Collection: Assembling a dataset of structurally related compounds with measured biological or chemical activity.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound that quantify their structural, physical, and chemical properties.

Model Building and Validation: Using statistical methods to build a mathematical model that relates the descriptors to the observed activity.

Such a model could then be used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced properties. For example, a QSAR study could explore how modifications to the alkyl chain or substitutions on the α-carbon of this compound and its analogs affect a particular biological endpoint.

Future Research Directions and Translational Perspectives for 2 Hydroxy 3,3 Dimethylbutanoic Acid

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure 2-hydroxy-3,3-dimethylbutanoic acid, especially the (R)-enantiomer for thrombin inhibitors, has spurred the development of sustainable and efficient synthetic methodologies. mdpi.comnih.gov Traditional chemical methods are increasingly being replaced by biocatalytic processes, which offer high selectivity and operate under mild conditions.

Future research will likely focus on discovering and engineering novel enzymes with enhanced stability, activity, and substrate specificity. The development of whole-cell biocatalysts, co-expressing the necessary reductase and cofactor regeneration systems, presents a promising avenue for scalable and cost-effective production. acs.org For instance, creating fusion enzymes that combine a reductase and a dehydrogenase could streamline the process significantly. acs.org Exploring alternative sustainable starting materials beyond traditional precursors is another key research direction.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic MethodPrecursorKey Reagents/CatalystsKey FeaturesReported Yield / Enantiomeric Excess (e.e.)
Chemical SynthesisL-tert-leucineSodium nitrite, Sulfuric acidUtilizes a readily available chiral amino acid precursor. core.ac.uk~66% yield. core.ac.uk
Biocatalytic ReductionKetoester precursor (e.g., ethyl 2-oxo-3,3-dimethylbutanoate)Ketoreductase (KRED1001), Glucose dehydrogenase (for NADPH regeneration)Highly stereoselective, producing the (R)-enantiomer under mild conditions. mdpi.comnih.gov82% isolated yield; >99.5% e.e. for (R)-56. mdpi.com
Microbial ReductionKetoester precursorPichia delftensisWhole-cell biocatalysis for producing the (S)-enantiomer, a key intermediate for endothelin receptor antagonists. mdpi.comresearchgate.net>98% e.e. for the (S)-alcohol. mdpi.comresearchgate.net

Elucidation of Unexplored Biological Pathways and Therapeutic Targets

The primary established therapeutic relevance of this compound is as a chiral precursor for potent thrombin inhibitors. mdpi.comnih.govresearchgate.net Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for treating and preventing thrombotic diseases such as myocardial infarction, stroke, and deep vein thrombosis. mdpi.commdpi-res.com The (R)-enantiomer is specifically required for the synthesis of these inhibitors. mdpi.comnih.gov

Beyond its role in coagulation, research points toward other potential biological activities. The (S)-enantiomer is an intermediate in the synthesis of endothelin receptor antagonists, which have therapeutic potential in managing hypertension and other cardiovascular conditions. mdpi.comresearchgate.net Furthermore, related structures are being investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, obesity, and hypertension. google.com The compound is also found in nature as part of the biosynthesis of cyclic depsipeptides, suggesting its involvement in microbial secondary metabolism. mcgill.ca Future research should aim to identify novel protein targets and biological pathways modulated by this compound or its derivatives, potentially expanding its therapeutic applications into oncology or metabolic diseases.

Table 2: Known and Potential Therapeutic Targets for Derivatives of this compound

TargetAssociated PathwayTherapeutic AreaRelevant Enantiomer
ThrombinBlood Coagulation CascadeThrombotic Disorders (e.g., Myocardial Infarction, Stroke). mdpi.comnih.gov(R)
Endothelin ReceptorsCardiovascular RegulationHypertension. mdpi.comresearchgate.net(S)
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)Glucocorticoid MetabolismMetabolic Syndrome, Hypertension. google.comNot specified

Advancements in Stereoselective Synthesis and Chiral Resolution

The biological activity of pharmaceuticals is often dependent on their stereochemistry, making the production of single enantiomers of chiral intermediates like this compound critically important. researchgate.net Significant progress has been made in the stereoselective synthesis of this compound, primarily through biocatalytic reduction.

Enzymatic methods using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) have proven highly effective, yielding specific enantiomers with exceptional purity. mdpi.comacs.org For example, the use of KRED1001 facilitates the synthesis of the (R)-enantiomer with over 99.5% enantiomeric excess (e.e.). mdpi.com Similarly, microbial reductions using specific yeast strains like Pichia delftensis can produce the (S)-enantiomer with greater than 98% e.e. mdpi.comresearchgate.net Future advancements will likely stem from the protein engineering of these enzymes to enhance their efficiency and substrate scope. Additionally, developing novel chiral resolution techniques, such as dynamic kinetic resolution, could provide efficient pathways from racemic starting materials. nih.gov

Table 3: Methods for Stereoselective Synthesis and Chiral Resolution

MethodEnzyme/ReagentEnantiomer ProducedReported Enantiomeric Excess (e.e.)
Enzymatic Asymmetric ReductionKetoreductase KRED1001(R)>99.5%. mdpi.com
Microbial ReductionPichia delftensis MY 1569(S)>98%. mdpi.comresearchgate.net
Microbial ReductionRhodotorula piliminae ATCC 32762(S)>99%. mdpi.com
Chemical Synthesis from Chiral PoolStarting from L-tert-leucine(S)Inherits chirality from the starting material. core.ac.uk

Integration with Omics Technologies for Comprehensive Biological Profiling

The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the role of this compound. Untargeted metabolomics has already been used to identify novel secondary metabolites, including derivatives of this acid, produced by actinomycetes like Kutzneria viridogrisea, particularly when induced with elicitors. researchgate.netresearchgate.net This highlights the potential for discovering new natural products and understanding their biosynthetic regulation.

Future research could integrate "metabologenomics," linking the identified metabolites back to their specific biosynthetic gene clusters (BGCs) in the organism's genome. researchgate.netresearchgate.net This approach can accelerate the discovery of novel enzymes and pathways. Proteomics can be employed to identify and quantify the expression of enzymes involved in both the synthesis and metabolism of this compound within biological systems. epdf.pub By combining these omics platforms, researchers can build a comprehensive profile of the compound's biosynthesis, its metabolic fate, and its interactions within complex biological networks, paving the way for new biotechnological and therapeutic applications. epdf.pub

Table 4: Application of Omics Technologies in Research on this compound

Omics TechnologyPotential ApplicationResearch Goal
MetabolomicsUntargeted profiling of metabolites in microbial cultures or biological samples. researchgate.netresearchgate.netDiscover novel natural product derivatives; Identify the compound as a biomarker.
Genomics / MetabologenomicsSequencing microbial genomes and correlating with metabolomic data. researchgate.netresearchgate.netIdentify and characterize biosynthetic gene clusters (BGCs) responsible for producing the compound.
ProteomicsIdentify and quantify enzymes involved in the compound's synthesis or metabolism. epdf.pubDiscover novel biocatalysts (e.g., reductases); Understand metabolic pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Hydroxy-3,3-dimethylbutanoic acid, and what are their mechanistic considerations?

  • Answer : The compound can be synthesized via cyanohydrin formation followed by hydrolysis. Starting from 3-hydroxy-3-methyl-2-butanone, reaction with cyanide yields 2,3-dihydroxy-2,3-dimethylbutanonitrile, which is hydrolyzed under acidic or basic conditions to the target acid . Koch-Haaf carboxylation is another approach for tert-alkyl-substituted analogs, involving carboxylation of tertiary alcohols, though rearrangements may occur depending on steric effects .

Q. How is this compound structurally characterized, and what analytical techniques are critical for verification?

  • Answer : Key techniques include:

  • NMR : Distinct signals for methyl groups (δ ~1.0–1.2 ppm) and hydroxyl/carboxylic protons (δ ~9.0 ppm in DMSO-d₆) .
  • HRMS : Molecular ion peaks at m/z 132.15768 (C₆H₁₂O₃) confirm the molecular formula .
  • HPLC : Purity validation (>95%) via reverse-phase chromatography .

Q. What role does this compound play in biochemical pathways?

  • Answer : As a branched-chain hydroxy acid, it may act as an intermediate in microbial or mammalian metabolism, analogous to 2-hydroxyisovaleric acid in leucine catabolism . Its stereochemistry (R/S configuration) influences enzyme binding, as seen in studies on (R)-isomers interacting with pantothenate synthetase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cyanohydrin-based synthesis?

  • Answer : Key optimizations include:

  • pH control : Maintaining pH 8–9 during cyanohydrin formation minimizes side reactions .
  • Temperature : Hydrolysis at 60–80°C enhances reaction rate without degrading the product .
  • Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) prevents unwanted oxidation .

Q. What advanced analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) can be addressed by:

  • Isomer purity : Chiral HPLC or capillary electrophoresis ensures enantiomeric excess (>99%) .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like pantothenate synthetase .
  • Metabolic profiling : Stable isotope tracing in cell cultures identifies off-target effects .

Q. How does this compound compare structurally and functionally to related hydroxy acids?

  • Answer : A comparative analysis reveals:

CompoundMolecular FormulaKey FeaturesBiological Relevance
This compoundC₆H₁₂O₃Branched chain with tertiary carbon; chiral centerEnzyme intermediate, potential inhibitor
2-Hydroxyisovaleric acidC₅H₁₀O₃Linear chain; associated with metabolic disordersBiomarker for mitochondrial dysfunction
(R)-2,4-Dihydroxy-3,3-dimethylbutanoic acidC₆H₁₂O₄Additional hydroxyl group; higher polarityChelation properties, metal-binding
  • Functional differences arise from steric hindrance (branched vs. linear chains) and hydroxyl group positioning, impacting solubility and target affinity .

Methodological Considerations

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Answer :

  • Chiral auxiliaries : Use of (R)- or (S)-specific catalysts in asymmetric synthesis .
  • Low-temperature reactions : Conducting hydrolysis below 25°C reduces epimerization .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .

Q. How are computational methods applied to predict the bioactivity of this compound derivatives?

  • Answer :

  • Molecular docking : Predicts binding modes to targets like IL-6 or MMP3 using software (AutoDock Vina) .
  • QSAR modeling : Correlates substituent effects (e.g., methyl vs. methoxy groups) with inhibitory potency .
  • MD simulations : Assesses stability of enzyme-ligand complexes over nanosecond timescales .

Data Contradictions and Resolution

  • Stereochemical inconsistencies : Early studies often overlooked enantiomeric purity, leading to conflicting bioactivity results. Modern protocols enforce strict chiral separation .
  • Synthetic yields : Reported yields vary due to differences in cyanide source (KCN vs. NaCN) and hydrolysis conditions. Standardizing reagents (e.g., aqueous HCl vs. H₂SO₄) improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.